molecular formula C14H22ClNO B1421159 2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride CAS No. 1185294-00-1

2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride

Cat. No. B1421159
M. Wt: 255.78 g/mol
InChI Key: CLAXIJVFUDIFQY-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride, also known as 2-MEPE-HCl, is a synthetic compound that has been used in recent years for a variety of scientific research applications. It is a white powder that is soluble in both water and alcohol, and has a melting point of 151-153 °C. 2-MEPE-HCl has been studied for its potential use in laboratory experiments, and its biochemical and physiological effects have been extensively researched.

Scientific Research Applications

Chemistry and Analytical Methods

  • Bilastine Synthesis and Analysis : Bilastine, a new generation antihistamine with a chemical structure related to the compound of interest, demonstrates the significance of such molecules in medical chemistry. The synthesis and analytical methods for bilastine highlight the complexity and potential of derivatives for treating allergic conditions. The review emphasizes the need for novel, effective, and safe analytical methodologies for routine quality control and bioequivalence studies, underlining the compound's role in pharmacokinetics and pharmacodynamics (Sharma et al., 2021).

Pharmacophoric Contributions

  • D2-like Receptors Ligands : Arylcycloalkylamines, such as phenyl piperidines, show that arylalkyl substituents can significantly improve the potency and selectivity of binding affinity at D2-like receptors. This insight into pharmacophoric groups underscores the therapeutic potential of structurally related compounds in developing antipsychotic agents (Sikazwe et al., 2009).

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The reaction involving piperidine and nitro-group-containing compounds like 1,2,4-trinitrobenzene demonstrates the mechanistic aspects of nucleophilic aromatic substitution. This fundamental chemical reaction provides a basis for understanding how modifications in the chemical structure, such as those in 2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride, can influence reactivity and potential therapeutic utility (Pietra & Vitali, 1972).

Neurobiological Applications

  • Phencyclidine (PCP) Analogues : Although not directly related to the compound , research on PCP analogues, such as 1-(1-phencyclohexyl) piperidine hydrochloride, offers insight into the neurobiological impact and pharmacological spectrum of related piperidine derivatives. This includes their effects on sensory inputs and central nervous system reactivity, highlighting the broader implications for studying similar compounds in neuropharmacology (Domino, 1964).

properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13;/h6-7,9-10,13,15H,2-5,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAXIJVFUDIFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673811
Record name 2-[2-(4-Methoxyphenyl)ethyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride

CAS RN

1185294-00-1
Record name 2-[2-(4-Methoxyphenyl)ethyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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